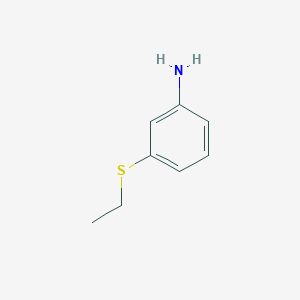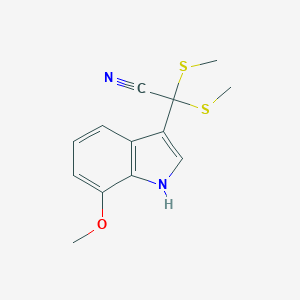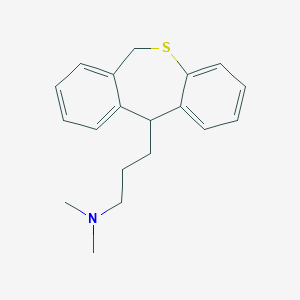
Hydrothiadene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrothiadene is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a thiadiazole ring and a hydroxyl group. Hydrothiadene has been synthesized using various methods and has been studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Hydrothiadene is not fully understood. However, it has been suggested that Hydrothiadene may act by inhibiting the activity of enzymes involved in various cellular processes, including DNA synthesis and protein synthesis.
Effets Biochimiques Et Physiologiques
Hydrothiadene has been shown to have various biochemical and physiological effects. In vitro studies have shown that Hydrothiadene has anticancer, antiviral, and antibacterial properties. In addition, Hydrothiadene has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In vivo studies have shown that Hydrothiadene has potential applications in the treatment of various diseases, including cancer and viral infections.
Avantages Et Limitations Des Expériences En Laboratoire
Hydrothiadene has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. In addition, Hydrothiadene has been shown to have low toxicity in vitro and in vivo. However, there are also some limitations to the use of Hydrothiadene in lab experiments. Hydrothiadene is relatively insoluble in water, which can make it difficult to dissolve in some experimental conditions. In addition, Hydrothiadene has not been extensively studied in vivo, which limits its potential applications in animal studies.
Orientations Futures
There are several future directions for the study of Hydrothiadene. One potential direction is the development of new synthesis methods for Hydrothiadene that are more efficient and environmentally friendly. Another potential direction is the study of Hydrothiadene in animal models to further understand its potential applications in medicine. In addition, the development of new derivatives of Hydrothiadene may lead to the discovery of compounds with improved properties and potential applications.
Méthodes De Synthèse
Hydrothiadene can be synthesized using various methods, including the reaction of thiosemicarbazide with chloroacetic acid, the reaction of thiosemicarbazide with β-diketones, and the reaction of thiosemicarbazide with α-haloketones. Among these methods, the reaction of thiosemicarbazide with chloroacetic acid is the most commonly used method for the synthesis of Hydrothiadene.
Applications De Recherche Scientifique
Hydrothiadene has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, Hydrothiadene has been studied for its anticancer, antiviral, and antibacterial properties. In agriculture, Hydrothiadene has been studied for its potential use as a pesticide. In material science, Hydrothiadene has been studied for its potential use as a corrosion inhibitor.
Propriétés
Numéro CAS |
1886-45-9 |
|---|---|
Nom du produit |
Hydrothiadene |
Formule moléculaire |
C19H23NS |
Poids moléculaire |
297.5 g/mol |
Nom IUPAC |
3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C19H23NS/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-10,12,17H,7,11,13-14H2,1-2H3 |
Clé InChI |
UTAPTDWKRLVUMP-UHFFFAOYSA-N |
SMILES |
CN(C)CCCC1C2=CC=CC=C2CSC3=CC=CC=C13 |
SMILES canonique |
CN(C)CCCC1C2=CC=CC=C2CSC3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



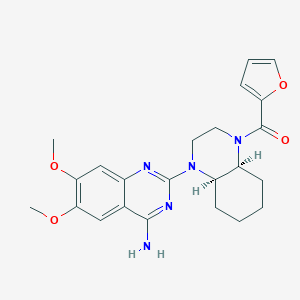
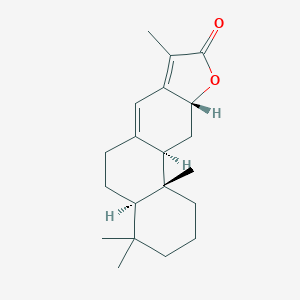
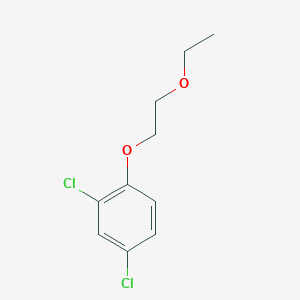
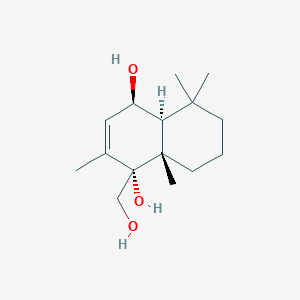
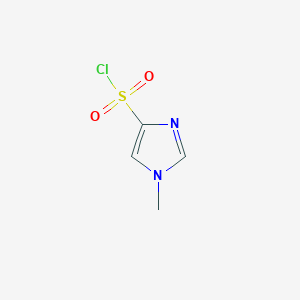
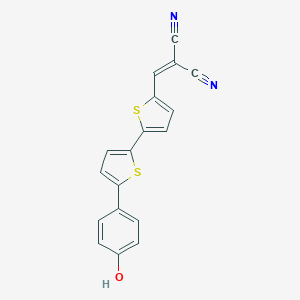

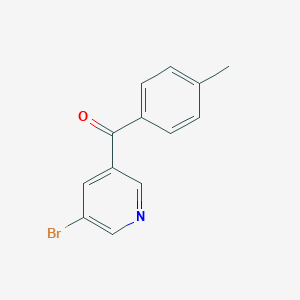
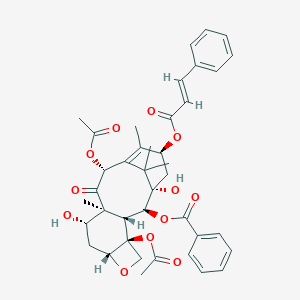
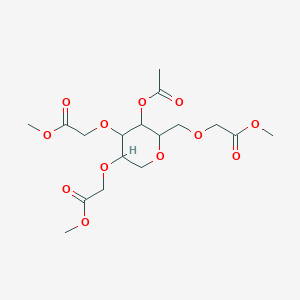
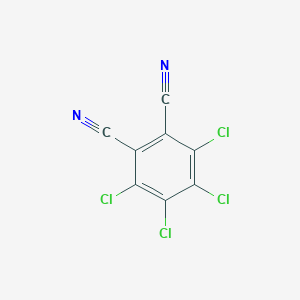
![(2S)-N-[(2S)-4-Amino-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-[(2-phenylacetyl)amino]propanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide](/img/structure/B161216.png)
